N-amidino-L-aspartate(1-) is a significant compound in biochemical research, specifically as a conjugate base of N-amidino-L-aspartic acid. It arises from the deprotonation of the carboxy groups and protonation of the guanidino group, making it a crucial species at physiological pH (around 7.3) . This compound is classified under guanidines and is known for its role in various biological processes.
N-amidino-L-aspartate(1-) is derived from N-amidino-L-aspartic acid, which itself is an amino acid derivative. It belongs to the broader category of amino acids and their derivatives, particularly those containing guanidine groups. The molecular formula for N-amidino-L-aspartate(1-) is CHNO, with a molecular weight of 174.13 g/mol .
The synthesis of N-amidino-L-aspartate(1-) typically involves several steps that may include:
The synthesis may utilize various reagents and conditions to optimize yield and purity. For instance, the use of protecting groups during the synthesis can help prevent unwanted reactions at other functional sites on the L-aspartic acid backbone.
The structure of N-amidino-L-aspartate(1-) features a backbone typical of amino acids, with two carboxyl groups and a guanidino group attached. The specific configuration is essential for its biological activity.
N-amidino-L-aspartate(1-) participates in various chemical reactions typical for amino acids and their derivatives:
The specific reaction pathways depend on environmental conditions such as pH, temperature, and the presence of catalysts .
N-amidino-L-aspartate(1-) functions primarily as an intermediate in metabolic pathways involving nitrogen metabolism. Its mechanism of action includes:
Relevant analyses indicate that N-amidino-L-aspartate(1-) maintains its structural integrity under standard laboratory conditions but may degrade under prolonged exposure to extreme pH or temperature .
N-amidino-L-aspartate(1-) has several scientific applications:
N-amidino-L-aspartate(1-) (also termed N-amidino-L-aspartate) is biosynthesized primarily through enzymatic transamidination reactions in microbial systems. The enzyme amidinoaspartase (EC 3.5.3.7), first characterized in Pseudomonas chlororaphis, catalyzes the reversible hydrolysis of N-amidino-L-aspartate(1-) to L-aspartate and urea:$$\ce{N-amidino-L-aspartate(1-) + H2O <=> L-aspartate + urea}$$This reaction establishes N-amidino-L-aspartate(1-) as a central metabolic branch point in bacterial nitrogen metabolism [5]. The enzyme exhibits strict substrate specificity for the amidino group attached to the α-amino nitrogen of L-aspartate, with no activity observed against structurally similar compounds like arginine or creatine. Kinetic studies reveal a Michaelis constant (K~m~) of 0.8 mM for N-amidino-L-aspartate(1-), indicating moderate substrate affinity [5].
Microbial biosynthesis of N-amidino-L-aspartate(1-) occurs via arginine-dependent pathways. In fungi like Kluyveromyces lactis, an arginase-independent route utilizes guanidinobutyrase (EC 3.5.3.7) to convert 4-guanidinobutyrate to N-amidino-L-aspartate(1-), which then enters the TCA cycle as succinate [6]. This pathway exemplifies the metabolic plasticity of microbial systems in nitrogen recycling, particularly when canonical arginase pathways are impaired. The enzymatic reversibility of amidinoaspartase allows microbes to switch between synthesis and degradation based on nitrogen availability, positioning N-amidino-L-aspartate(1-) as a nitrogen storage intermediate [5] [6].
Table 1: Enzymes Involved in Microbial Metabolism of N-amidino-L-aspartate(1-)
Enzyme | EC Number | Reaction | Microbial Sources |
---|---|---|---|
Amidinoaspartase | 3.5.3.7 | Hydrolyzes N-amidino-L-aspartate(1-) to L-aspartate and urea | Pseudomonas chlororaphis |
Guanidinobutyrase | 3.5.3.7 | Converts 4-guanidinobutyrate to N-amidino-L-aspartate(1-) | Kluyveromyces lactis |
Cyanophycin synthetase | 6.3.2.29 | Incorporates arginine and aspartate into cyanophycin polymer | Cyanobacteria, Acinetobacter spp. |
In vertebrates, N-amidino-L-aspartate(1-) is an obligate intermediate in creatine biosynthesis via the enzyme L-arginine:glycine amidinotransferase (AGAT; EC 2.1.4.1). AGAT catalyzes the first committed step of creatine synthesis through a ping-pong mechanism:
Structural studies of human AGAT reveal a catalytic triad (Cys-His-Asp) at the enzyme's active site, located within a narrow substrate channel. The cysteine residue (Cys^407^) forms a covalent thioester bond with the amidino group, creating an amidino-enzyme intermediate [7]. This mechanism explains AGAT's strict substrate specificity for glycine and arginine, with mutation of Cys^407^ abolishing >99% of activity. The reaction is accompanied by conformational changes that sequester the intermediate from solvent, preventing hydrolysis and ensuring efficient transfer to glycine [7].
AGAT expression is tissue-specific in vertebrates, with highest activity in the renal tubules, pancreatic α-cells, and hepatocytes. This distribution aligns with its role in systemic creatine production: the kidneys synthesize guanidinoacetate (using AGAT), which is then methylated in the liver to form creatine. Feedback inhibition by creatine and ornithine regulates this pathway, with creatine suppressing AGAT expression at the transcriptional level. Genetic deficiencies in AGAT cause cerebral creatine deficiency syndrome, characterized by intellectual disability and myopathy, underscoring N-amidino-L-aspartate(1-)’s metabolic significance [3] [7].
Table 2: Tissue Distribution and Kinetic Parameters of AGAT in Vertebrates
Tissue | AGAT Activity (μmol/min/mg protein) | K~m~ for Arginine (mM) | Inhibitors |
---|---|---|---|
Kidney (proximal tubules) | 30.18 ± 2.1 | 0.15 ± 0.02 | Creatine, ornithine |
Liver (hepatocytes) | 12.5 ± 1.8 | 0.22 ± 0.03 | Creatine |
Pancreas (α-cells) | 8.3 ± 0.9 | 0.18 ± 0.02 | Not characterized |
N-amidino-L-aspartate(1-) is classified as a guanidino compound within the broader category of uremic toxins—metabolites that accumulate in renal insufficiency due to impaired excretion. In chronic kidney disease (CKD), plasma levels of N-amidino-L-aspartate(1-) rise 3- to 5-fold above normal, correlating with decreased glomerular filtration rate (GFR) [3] [8]. This accumulation occurs via two interconnected mechanisms:
N-amidino-L-aspartate(1-) exerts pro-inflammatory effects by activating NADPH oxidase in leukocytes, generating superoxide radicals that promote endothelial dysfunction. It also inhibits mitochondrial complex III, reducing ATP synthesis in cardiac and skeletal muscle. These mechanisms explain its association with uremic cardiomyopathy and myopathy in CKD patients [3] [8].
The toxin's removal during dialysis is inefficient due to protein-binding tendencies. While conventional low-flux hemodialysis clears <20% of circulating N-amidino-L-aspartate(1-), advanced strategies like high-cutoff hemodialysis or hemoadsorption using porous resins can achieve 40–60% clearance by overcoming electrostatic interactions with plasma proteins [8]. The accumulation of N-amidino-L-aspartate(1-) and related guanidino compounds (e.g., asymmetric dimethylarginine, creatinine) contributes to the multisystem toxicity of uremia, including neuropathy, insulin resistance, and platelet dysfunction [3] [8].
Table 3: Uremic Toxins Related to N-amidino-L-aspartate(1-) Metabolism
Toxin Class | Representative Compounds | Molecular Weight (Da) | Primary Toxicity Mechanisms |
---|---|---|---|
Guanidino compounds | N-amidino-L-aspartate(1-), guanidinosuccinate, methylguanidine | 174–173 | Mitochondrial inhibition, ROS generation |
Small water-soluble solutes | Creatinine, uric acid, asymmetric dimethylarginine (ADMA) | 113–202 | Endothelial dysfunction, NO inhibition |
Middle molecules | β~2~-microglobulin, parathyroid hormone | 11,818–9,225 | Amyloidosis, bone mineralization defects |
Compounds Mentioned in Text:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7